Myrcenyl acetate

Description

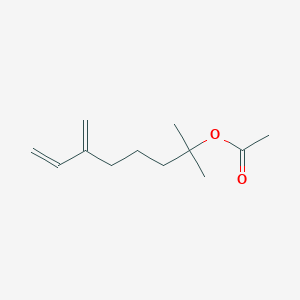

Structure

3D Structure

Properties

IUPAC Name |

(2-methyl-6-methylideneoct-7-en-2-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O2/c1-6-10(2)8-7-9-12(4,5)14-11(3)13/h6H,1-2,7-9H2,3-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCXXKSXLKWAZNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C)(C)CCCC(=C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4047416 | |

| Record name | 2-methyl-6-methylideneoct-7-en-2-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1118-39-4, 69103-01-1 | |

| Record name | Myrcenyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1118-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Myrcenyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001118394 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terpenes and Terpenoids, turpentine-oil, myrcene fraction, hydroxy, acetates | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069103011 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Octen-2-ol, 2-methyl-6-methylene-, 2-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-methyl-6-methylideneoct-7-en-2-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Myrcenyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.966 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Acetic acid, esters with turpentine-oil myrcene fraction terpene alcs. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.134 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MYRCENYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4BS9397SE5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Myrcenyl Acetate: A Comprehensive Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myrcenyl acetate (B1210297) is a naturally occurring monoterpene ester recognized for its pleasant floral and citrusy aroma. Beyond its use in the fragrance and flavor industries, myrcenyl acetate has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides an in-depth overview of the primary natural sources of this compound, detailed methodologies for its isolation and purification, and quantitative data to support research and development endeavors.

Natural Sources of this compound

This compound is found in the essential oils of a variety of plants. The concentration of this ester can vary significantly depending on the plant species, cultivar, geographical location, and harvesting time. Key botanical sources include species within the Lamiaceae (mint), Rutaceae (citrus), and Cannabaceae (hop) families.

Key Plant Sources and this compound Content

Quantitative analysis of essential oils, primarily through Gas Chromatography-Mass Spectrometry (GC-MS), has identified several plant species as significant sources of this compound. A summary of these findings is presented in Table 1.

| Plant Species | Family | Plant Part | This compound (% of Essential Oil) | Reference |

| Lavandula angustifolia (Lavender) | Lamiaceae | Flowers | 0.3 - 1.5 | |

| Citrus aurantium (Bitter Orange) | Rutaceae | Leaves/Twigs | 0.5 - 2.0 | |

| Salvia sclarea (Clary Sage) | Lamiaceae | Flowers and Leaves | 0.1 - 1.2 | |

| Humulus lupulus (Hops) | Cannabaceae | Cones | 0.2 - 0.8 | |

| Melaleuca alternifolia (Tea Tree) | Myrtaceae | Leaves | Trace amounts |

Table 1: Natural Sources and Corresponding this compound Content in Essential Oils. Data is compiled from various GC-MS analyses of essential oils. The concentration of this compound can exhibit considerable variability.

Isolation of this compound from Natural Sources

The isolation of this compound from its natural botanical sources is a multi-step process that begins with the extraction of the essential oil, followed by purification techniques to separate the target compound from the complex mixture of other volatile molecules.

Step 1: Extraction of Essential Oil

The initial and crucial step is the extraction of the essential oil from the plant material. Steam distillation is the most common and commercially viable method for obtaining essential oils rich in terpenoid compounds like this compound.

This protocol describes a typical laboratory-scale steam distillation for the extraction of lavender essential oil.

Materials and Equipment:

-

Fresh or dried Lavandula angustifolia flowers (1 kg)

-

Steam distillation apparatus (including a boiling flask, a biomass flask, a condenser, and a collection vessel/separatory funnel)

-

Heating mantle

-

Deionized water

-

Anhydrous sodium sulfate (B86663)

Procedure:

-

Preparation of Plant Material: The lavender flowers are loosely packed into the biomass flask of the steam distillation apparatus. It is important not to pack the material too tightly to allow for efficient steam penetration.

-

Steam Generation: Deionized water in the boiling flask is heated to a rolling boil to generate steam.

-

Distillation: The steam is passed through the plant material in the biomass flask. The hot steam ruptures the oil glands in the lavender flowers, causing the release of volatile essential oil components, including this compound.

-

Condensation: The mixture of steam and essential oil vapor is directed through a condenser, where it is cooled by circulating cold water. This causes the vapor to condense back into a liquid state.

-

Collection and Separation: The condensate, a mixture of water (hydrosol) and essential oil, is collected in a separatory funnel. Due to their immiscibility and density difference, the essential oil will form a distinct layer on top of the hydrosol.

-

Drying: The separated essential oil layer is collected and dried over anhydrous sodium sulfate to remove any residual water.

-

Storage: The resulting essential oil is stored in a tightly sealed, dark glass vial at a low temperature to prevent degradation.

Step 2: Purification of this compound

Following the extraction of the essential oil, further purification is required to isolate this compound from other components. Fractional distillation and preparative chromatography are the primary techniques employed for this purpose.

Fractional distillation under reduced pressure is an effective method for separating compounds with different boiling points. This technique is particularly useful for separating terpene esters like this compound from more volatile monoterpenes and less volatile sesquiterpenes.

Materials and Equipment:

-

Crude essential oil

-

Fractional distillation apparatus with a vacuum pump and a fractionating column (e.g., Vigreux or packed column)

-

Heating mantle with a magnetic stirrer

-

Thermometer

-

Collection flasks

Procedure:

-

Apparatus Setup: The fractional distillation apparatus is assembled, ensuring all joints are properly sealed to maintain a vacuum. The crude essential oil is placed in the distillation flask with a stir bar.

-

Vacuum Application: The system is evacuated to the desired pressure (e.g., 1-10 mmHg) using a vacuum pump.

-

Heating: The distillation flask is gently heated while stirring.

-

Fraction Collection: As the temperature rises, components will begin to vaporize according to their boiling points at the reduced pressure. The vapor will rise through the fractionating column and condense, being collected in separate fractions.

-

Monitoring: The temperature at the head of the column is monitored closely. Fractions are collected over specific temperature ranges. This compound will distill at a specific temperature range under the given pressure.

-

Analysis: Each collected fraction is analyzed by GC-MS to determine its composition and identify the fraction(s) rich in this compound.

For obtaining high-purity this compound, preparative HPLC is a powerful technique. It separates compounds based on their differential partitioning between a stationary phase and a mobile phase.

Materials and Equipment:

-

This compound-rich fraction from distillation

-

Preparative HPLC system with a suitable column (e.g., C18 reversed-phase or silica (B1680970) normal-phase)

-

HPLC-grade solvents (e.g., hexane, ethyl acetate for normal-phase; acetonitrile, water for reversed-phase)

-

Fraction collector

-

Rotary evaporator

Procedure:

-

Method Development: An analytical HPLC method is first developed to achieve good separation of this compound from other components in the enriched fraction.

-

Sample Preparation: The this compound-rich fraction is dissolved in the initial mobile phase.

-

Injection and Separation: The sample is injected onto the preparative HPLC column. The mobile phase is pumped through the column to elute the compounds. A gradient elution (where the mobile phase composition is changed over time) is often used to improve separation.

-

Fraction Collection: The eluent is monitored by a detector (e.g., UV), and fractions are collected as the this compound peak elutes.

-

Solvent Removal: The solvent is removed from the collected fractions containing the purified this compound using a rotary evaporator.

-

Purity Analysis: The purity of the isolated this compound is confirmed using analytical HPLC or GC-MS.

Conclusion

This compound is a valuable natural compound with applications in various industries. Its isolation from botanical sources relies on a systematic approach involving efficient extraction of the essential oil followed by meticulous purification. Steam distillation is the primary method for obtaining the crude essential oil, while fractional vacuum distillation and preparative chromatography are essential for isolating this compound in high purity. The protocols and data presented in this guide offer a solid foundation for researchers and professionals engaged in the study and application of this important terpenoid ester. Further research into optimizing these isolation techniques and exploring a wider range of natural sources will continue to be of significant interest.

The Biosynthesis of Myrcenyl Acetate in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myrcenyl acetate (B1210297) is a monoterpene ester that contributes to the characteristic aroma of various plants and possesses potential applications in the fragrance, flavor, and pharmaceutical industries. Understanding its biosynthetic pathway is crucial for metabolic engineering efforts aimed at enhancing its production in both native plant systems and heterologous hosts. This technical guide provides an in-depth overview of the enzymatic steps leading to the formation of myrcenyl acetate in plants, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

The biosynthesis of this compound is a multi-step process that begins with the universal terpene precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). These five-carbon building blocks are synthesized through two distinct pathways: the mevalonate (B85504) (MVA) pathway, which primarily occurs in the cytosol, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, located in the plastids.[1][2] For the formation of monoterpenes like this compound, the precursors are typically derived from the MEP pathway.

The core pathway to this compound can be delineated into three key enzymatic reactions:

-

Myrcene (B1677589) Synthesis: Geranyl diphosphate (GPP), formed by the condensation of IPP and DMAPP, is cyclized by the enzyme myrcene synthase to produce the monoterpene myrcene.

-

Myrcenol (B1195821) Formation: Myrcene undergoes hydroxylation to form myrcenol. This reaction is catalyzed by a cytochrome P450 monooxygenase (CYP450).

-

This compound Synthesis: Finally, myrcenol is acetylated by an alcohol acetyltransferase (AAT) to yield this compound.

This guide will elaborate on each of these steps, providing available quantitative data and methodologies for their study.

Core Biosynthetic Pathway

Precursor Synthesis: The MEP Pathway

The biosynthesis of the universal C5 precursors, IPP and DMAPP, for monoterpenes primarily occurs in the plastids via the MEP pathway.[1][2] This pathway utilizes pyruvate (B1213749) and glyceraldehyde-3-phosphate as initial substrates and involves a series of enzymatic reactions to produce IPP and DMAPP.

Myrcene Formation

The first committed step in this compound biosynthesis is the conversion of GPP to myrcene. This reaction is catalyzed by myrcene synthase, a member of the terpene synthase (TPS) family of enzymes.[3][4]

Enzyme: Myrcene Synthase (EC 4.2.3.15) Substrate: Geranyl diphosphate (GPP) Product: β-Myrcene

Myrcene synthases have been identified and characterized from various plant species, including snapdragon (Antirrhinum majus) and Artemisia annua.[3][4] These enzymes typically exhibit a high degree of product specificity.

Hydroxylation of Myrcene to Myrcenol

The subsequent step involves the hydroxylation of myrcene to produce myrcenol. This oxidation reaction is catalyzed by a cytochrome P450 monooxygenase (CYP450).[5] Plant CYP450s are a large and diverse family of enzymes, often exhibiting broad substrate specificity, and are known to be involved in the modification of various terpenes.[5][6] While a specific myrcene hydroxylase has not been extensively characterized in many plants, members of the CYP71 and CYP76 families are known to hydroxylate monoterpenes.[1]

Enzyme: Cytochrome P450 Monooxygenase (Myrcene Hydroxylase) Substrate: β-Myrcene Product: Myrcenol

Acetylation of Myrcenol to this compound

The final step in the pathway is the esterification of myrcenol with an acetyl group, derived from acetyl-CoA, to form this compound. This reaction is catalyzed by an alcohol acetyltransferase (AAT), a member of the BAHD acyltransferase superfamily.[7][8] Plant AATs are known to have a broad substrate range, and it is likely that an AAT with activity towards monoterpene alcohols is responsible for this final step.[9][10]

Enzyme: Alcohol Acetyltransferase (AAT) Substrates: Myrcenol, Acetyl-CoA Products: this compound, Coenzyme A

Overall Biosynthesis Pathway of this compound

The complete pathway, from the central precursors to the final product, is a coordinated series of enzymatic reactions localized in different subcellular compartments.

Quantitative Data

Quantitative kinetic data for the specific enzymes involved in this compound biosynthesis are limited. However, data from homologous enzymes provide valuable insights into their potential catalytic efficiencies.

| Enzyme | Organism | Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (s⁻¹µM⁻¹) | Reference |

| Myrcene Synthase (AaTPS2) | Artemisia annua | GPP | 3.1 ± 0.4 | 0.041 ± 0.001 | 0.013 | [3] |

| Myrcene Synthase (ama0c15) | Antirrhinum majus (Snapdragon) | GPP | Not Reported | Not Reported | Not Reported | [11] |

| Alcohol Acyltransferase (PaAAT1) | Prunus armeniaca (Apricot) | (E)-2-hexenol | 1450 | Not Reported | Not Reported | [12] |

| Alcohol Acyltransferase (PaAAT1) | Prunus armeniaca (Apricot) | (Z)-3-hexenol | 1320 | Not Reported | Not Reported | [12] |

Experimental Protocols

Heterologous Expression and Purification of Myrcene Synthase

This protocol describes the expression of a plant-derived myrcene synthase in Escherichia coli and its subsequent purification.

Methodology:

-

Cloning: The full-length coding sequence of the myrcene synthase is amplified by PCR and cloned into a suitable bacterial expression vector, such as pET28a, which allows for the expression of an N-terminally His-tagged fusion protein.

-

Transformation: The expression construct is transformed into a competent E. coli strain, typically BL21(DE3).

-

Expression: A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM, and the culture is incubated at a lower temperature (e.g., 16-25°C) for 16-20 hours.

-

Purification: Cells are harvested by centrifugation, resuspended in lysis buffer, and lysed by sonication. The lysate is clarified by centrifugation, and the supernatant containing the soluble His-tagged protein is loaded onto a Ni-NTA affinity column. The column is washed, and the protein is eluted with a buffer containing imidazole (B134444).

-

Buffer Exchange: The purified protein is dialyzed against a storage buffer to remove imidazole and stored at -80°C.

In Vitro Enzyme Assay for Myrcene Synthase

This assay is used to determine the activity and product profile of the purified myrcene synthase.

Methodology:

-

Reaction Mixture: A typical reaction mixture contains assay buffer (e.g., 50 mM HEPES, pH 7.2, 10% glycerol, 1 mM DTT), 10 mM MgCl₂, and the substrate GPP (e.g., 50 µM).

-

Enzyme Addition: The reaction is initiated by the addition of the purified myrcene synthase (e.g., 1-5 µg).

-

Incubation: The reaction is incubated at 30°C for a defined period (e.g., 30-60 minutes).

-

Product Extraction: The reaction is stopped, and the volatile products are extracted by adding an equal volume of an organic solvent (e.g., hexane (B92381) or pentane) containing an internal standard (e.g., nonyl acetate). The mixture is vortexed and centrifuged to separate the phases.

-

GC-MS Analysis: The organic phase is collected and analyzed by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the myrcene produced.

In Vitro Enzyme Assay for Myrcene Hydroxylase (CYP450)

This protocol outlines a general method for assaying the activity of a plant CYP450, which often requires co-expression or reconstitution with a cytochrome P450 reductase (CPR).

Methodology:

-

Microsome Preparation: For membrane-bound CYP450s, heterologous expression in yeast or insect cells is often required. Microsomal fractions containing the expressed CYP450 and its redox partner (CPR) are prepared.

-

Reaction Mixture: The reaction mixture includes a buffer (e.g., 100 mM potassium phosphate, pH 7.5), the prepared microsomes, and an NADPH-regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺).

-

Substrate Addition: The reaction is initiated by the addition of myrcene, often dissolved in a solvent like DMSO.

-

Incubation: The reaction is incubated at a suitable temperature (e.g., 30°C) with shaking.

-

Extraction and Analysis: The reaction is stopped, and the products are extracted with an organic solvent (e.g., ethyl acetate). The extract is then analyzed by GC-MS or LC-MS to detect the formation of myrcenol.

In Vitro Enzyme Assay for Alcohol Acetyltransferase (AAT)

This assay measures the ability of an AAT to acetylate myrcenol.

Methodology:

-

Enzyme Preparation: The AAT can be heterologously expressed in E. coli and purified as described for myrcene synthase.

-

Reaction Mixture: The reaction buffer typically contains a buffer (e.g., 50 mM Tris-HCl, pH 7.5), myrcenol as the alcohol substrate, and acetyl-CoA as the acetyl donor.

-

Reaction Initiation and Incubation: The reaction is started by the addition of the purified AAT and incubated at 30°C.

-

Extraction and Analysis: The reaction is stopped, and the this compound formed is extracted with an organic solvent. The extract is then analyzed by GC-MS for quantification.

Gene Co-expression Analysis for Pathway Discovery

Identifying the specific genes encoding the enzymes in the this compound pathway can be facilitated by gene co-expression analysis. This bioinformatic approach is based on the principle that genes involved in the same metabolic pathway are often coordinately regulated and thus exhibit similar expression patterns across different tissues, developmental stages, or experimental conditions.[1][2][7]

Conclusion

The biosynthesis of this compound in plants is a fascinating example of the intricate network of metabolic pathways that give rise to the vast diversity of natural products. While the general enzymatic steps are understood, further research is needed to identify and characterize the specific myrcene hydroxylases and myrcenol acetyltransferases in various plant species. The protocols and data presented in this guide provide a solid foundation for researchers to delve deeper into the molecular and biochemical intricacies of this compound biosynthesis, paving the way for its enhanced production through metabolic engineering and synthetic biology approaches.

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Isolation and Characterization of Three New Monoterpene Synthases from Artemisia annua [frontiersin.org]

- 4. Isolation and Characterization of Three New Monoterpene Synthases from Artemisia annua - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Emergence of terpene cyclization in Artemisia annua - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jeffleenovels.com [jeffleenovels.com]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. Substrate specificity of alcohol acyltransferase from strawberry and banana fruits [agris.fao.org]

- 10. biorxiv.org [biorxiv.org]

- 11. (E)-β-Ocimene and Myrcene Synthase Genes of Floral Scent Biosynthesis in Snapdragon: Function and Expression of Three Terpene Synthase Genes of a New Terpene Synthase Subfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit [frontiersin.org]

An In-Depth Technical Guide to Myrcenyl Acetate: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myrcenyl acetate (B1210297) is a naturally occurring monoterpene ester valued for its pleasant, fresh, and slightly floral and citrusy aroma. It is a key component in the fragrance and flavor industries and is found in various essential oils. Beyond its sensory characteristics, understanding the chemical properties and structure of myrcenyl acetate is crucial for its application in research, particularly in the development of new fragrances, and for assessing its potential biological activities. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of this compound, tailored for a scientific audience.

Chemical and Physical Properties

This compound is a colorless liquid with a characteristic odor.[1][2] Its fundamental chemical and physical properties are summarized in the table below, providing a quantitative overview for easy reference and comparison.

| Property | Value | Reference(s) |

| IUPAC Name | (2-methyl-6-methylideneoct-7-en-2-yl) acetate | [3] |

| Synonyms | Myrcenol acetate, Neobergamate, Pseudo linalyl acetate | [3] |

| CAS Number | 1118-39-4 | [1][4] |

| Molecular Formula | C₁₂H₂₀O₂ | [1][5][6] |

| Molecular Weight | 196.29 g/mol | [5][7] |

| Appearance | Colorless clear liquid | [1] |

| Odor | Fresh, clean, citrus, metallic, pear, lavender, floral complex | [4][6] |

| Boiling Point | 256.00 to 257.00 °C @ 760.00 mm Hg | [4] |

| Density | 0.902 - 0.913 g/cm³ @ 20°C | [1] |

| Refractive Index | 1.4560 - 1.4610 @ 20°C | [1] |

| Vapor Pressure | 0.0149 mmHg @ 23°C | [6] |

| Flash Point | 82 °C (180 °F) | [1][4] |

| Solubility | Insoluble in water; soluble in alcohol | [1] |

| logP (o/w) | 3.4 | [6] |

Chemical Structure and Isomerism

The chemical structure of this compound is characterized by a ten-carbon backbone derived from myrcene, with an acetate group attached to a tertiary carbon.

Structure:

References

- 1. This compound IFF [ventos.com]

- 2. This compound – Fresh Citrus-woody Ester | Chemicalbull [chemicalbull.com]

- 3. Myrcenylacetate | C12H20O2 | CID 14235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 1118-39-4 [thegoodscentscompany.com]

- 5. scent.vn [scent.vn]

- 6. iff.com [iff.com]

- 7. GSRS [gsrs.ncats.nih.gov]

Spectroscopic Profile of Myrcenyl Acetate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myrcenyl acetate (B1210297) (C₁₂H₂₀O₂) is a naturally occurring monoterpene ester found in a variety of essential oils, contributing to their characteristic aromas. As a key component in the fragrance and flavor industries, and with potential applications in pharmaceuticals due to the biological activities of terpenes, a thorough understanding of its chemical structure and properties is crucial. Spectroscopic analysis provides the foundational data for the identification, characterization, and quality control of myrcenyl acetate. This guide presents a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, complete with detailed experimental protocols and data interpretation.

Molecular Structure

IUPAC Name: (2-methyl-6-methylideneoct-7-en-2-yl) acetate Molecular Formula: C₁₂H₂₀O₂ Molecular Weight: 196.29 g/mol [1] CAS Number: 1118-39-4[1]

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, providing a quantitative basis for its identification and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~5.90 | dd | 1H | H-7 |

| ~5.20 | d | 1H | H-8a (trans) |

| ~5.05 | d | 1H | H-8b (cis) |

| ~4.95 | s | 1H | H-9a |

| ~4.88 | s | 1H | H-9b |

| ~2.10 | m | 2H | H-5 |

| ~2.00 | s | 3H | H-12 (CH₃-CO) |

| ~1.65 | m | 2H | H-4 |

| ~1.45 | s | 6H | H-1, H-10 (gem-dimethyl) |

Note: Predicted chemical shifts based on typical values for similar terpenoid acetates. Actual values may vary depending on the solvent and experimental conditions.

2. ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Carbon Atom |

| ~170.5 | C-11 (C=O) |

| ~148.0 | C-6 |

| ~139.0 | C-7 |

| ~115.0 | C-9 |

| ~112.0 | C-8 |

| ~82.0 | C-2 |

| ~39.0 | C-5 |

| ~31.0 | C-3 |

| ~27.0 | C-1, C-10 |

| ~23.0 | C-4 |

| ~22.0 | C-12 |

Note: Predicted chemical shifts based on typical values for similar terpenoid acetates. Actual values may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2970-2920 | Strong | C-H stretch (alkane) |

| ~1735 | Strong | C=O stretch (ester) |

| ~1645 | Medium | C=C stretch (alkene) |

| ~1240 | Strong | C-O stretch (ester) |

| ~990, 910 | Medium | =C-H bend (alkene) |

Mass Spectrometry (MS)

| m/z | Relative Intensity | Proposed Fragment |

| 196 | Low | [M]⁺ (Molecular Ion) |

| 136 | High | [M - CH₃COOH]⁺ |

| 121 | Medium | [136 - CH₃]⁺ |

| 93 | High | [C₇H₉]⁺ (Tropylium ion rearrangement) |

| 69 | Medium | [C₅H₉]⁺ |

| 43 | High | [CH₃CO]⁺ (Acylium ion) |

Note: Fragmentation patterns are predicted based on typical ester fragmentation and rearrangements common in terpene structures.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.

NMR Spectroscopy

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

-

Filter the solution through a pipette with a small cotton or glass wool plug directly into a 5 mm NMR tube to remove any particulate matter.

-

Ensure the solvent height in the NMR tube is approximately 4-5 cm.

-

Cap the NMR tube and carefully wipe the outside with a lint-free tissue.

Instrument Parameters (Example for a 400 MHz Spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single pulse (zg30)

-

Number of Scans: 16-32

-

Spectral Width: 16 ppm

-

Acquisition Time: ~2-4 seconds

-

Relaxation Delay: 1-2 seconds

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single pulse (zgpg30)

-

Number of Scans: 1024 or more, depending on concentration

-

Spectral Width: 240 ppm

-

Acquisition Time: ~1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Infrared (IR) Spectroscopy (ATR-FTIR)

Sample Preparation and Analysis:

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum of the clean, empty crystal.

-

Place a single drop of neat this compound directly onto the center of the ATR crystal.

-

Acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

After analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue.

Mass Spectrometry (GC-MS)

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as hexane (B92381) or ethyl acetate.

GC-MS Parameters (Example):

-

Gas Chromatograph (GC):

-

Column: HP-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C, and hold for 5 minutes.

-

Carrier Gas: Helium, with a constant flow rate of 1 mL/min.

-

Injection Volume: 1 µL (split or splitless, depending on concentration).

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Logical and Experimental Workflows

The following diagrams illustrate the logical flow of spectroscopic analysis and a typical experimental workflow for obtaining and interpreting the data.

Caption: Logical workflow for the spectroscopic analysis of this compound.

Caption: General experimental workflow for spectroscopic characterization.

References

An In-depth Technical Guide to Myrcenyl Acetate: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myrcenyl acetate (B1210297), a naturally occurring monoterpene ester, is a significant contributor to the fragrance and flavor industries. This technical guide provides a comprehensive overview of its discovery and history, although specific details of its initial isolation and synthesis are not extensively documented in readily available literature. The guide details its physicochemical properties, outlines experimental protocols for its synthesis and isolation from natural sources, and includes key spectroscopic data for its characterization.

Introduction

Myrcenyl acetate, systematically named 2-methyl-6-methyleneoct-7-en-2-yl acetate, is a valuable aroma chemical prized for its fresh, citrusy, and floral scent profile.[1] It is a derivative of myrcenol (B1195821) and acetic acid and finds widespread application in perfumery, cosmetics, and personal care products.[1] This document serves as a technical resource, consolidating available scientific information on its history, properties, and synthesis.

Discovery and History

The precise historical details surrounding the initial discovery and isolation of this compound are not well-documented in publicly accessible scientific literature. Its history is intrinsically linked to the broader exploration of essential oils and the identification of their constituent terpenoids, a field that saw significant advancements in the 19th and early 20th centuries. While it is known to be a naturally occurring ester, the specific researchers who first identified or synthesized it, and the exact dates of these discoveries, remain elusive.

Physicochemical Properties

This compound is a colorless liquid with a characteristic odor profile described as fresh, clean, citrus, metallic, pear, lavender, and floral.[2] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₂₀O₂ | [3][4] |

| Molecular Weight | 196.29 g/mol | [3] |

| CAS Number | 1118-39-4 | [2][4] |

| Appearance | Colorless Liquid | [5] |

| Boiling Point | 256.00 to 257.00 °C @ 760.00 mm Hg | [6] |

| Flash Point | 180.00 °F TCC (82.22 °C) | [6] |

| Density | 0.905 to 0.913 g/cm³ @ 20.00 °C | [6] |

| Refractive Index | 1.45600 to 1.46100 @ 20.00 °C | [6] |

| Vapor Pressure | 0.0149 mm Hg @ 23° C | [2] |

| Log P (Octanol/Water) | 3.4 | [2] |

| Solubility | Insoluble in water | [4] |

Experimental Protocols

Synthesis of this compound via Fischer Esterification

The most common laboratory synthesis of this compound involves the Fischer esterification of myrcenol with acetic anhydride (B1165640), typically in the presence of an acid catalyst.

4.1.1. Reaction Scheme

Caption: Fischer Esterification of Myrcenol.

4.1.2. Materials

-

Myrcenol (1 equivalent)

-

Acetic anhydride (1.5 equivalents)

-

Concentrated sulfuric acid (catalytic amount)

-

Anhydrous sodium bicarbonate

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Distilled water

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

4.1.3. Procedure

-

To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add myrcenol (1 equivalent) and acetic anhydride (1.5 equivalents).

-

Slowly add a catalytic amount of concentrated sulfuric acid to the stirred mixture.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature.

-

Carefully add distilled water to the reaction mixture to quench the excess acetic anhydride.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash sequentially with distilled water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

-

Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel.

Isolation of this compound from Natural Sources

This compound can be found in the essential oils of various plants. A general protocol for its isolation using column chromatography is provided below.

4.2.1. Experimental Workflow

Caption: Isolation of this compound.

4.2.2. Materials

-

Essential oil containing this compound

-

Silica gel (for column chromatography)

-

Ethyl acetate

-

Glass column

-

Collection tubes

-

TLC plates

4.2.3. Procedure

-

Prepare a slurry of silica gel in hexane and pack it into a glass column.

-

Dissolve the crude essential oil in a minimal amount of hexane and load it onto the column.

-

Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity by adding ethyl acetate.

-

Collect fractions of the eluate in separate tubes.

-

Monitor the fractions by TLC to identify those containing this compound.

-

Combine the pure fractions containing this compound and evaporate the solvent to obtain the isolated compound.

Spectroscopic Data

Mass Spectrometry (MS)

The mass spectrum of this compound obtained via Gas Chromatography-Mass Spectrometry (GC-MS) is a key tool for its identification. A representative mass spectrum is available through public databases such as PubChem.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: For definitive structural elucidation and purity assessment, it is recommended to acquire high-resolution 1D and 2D NMR spectra (e.g., COSY, HSQC, HMBC) of the synthesized or isolated compound.

Applications

This compound is primarily used as a fragrance ingredient in a wide range of products, including:

Its fresh and versatile scent profile makes it a valuable component in creating various fragrance accords.

Conclusion

This compound is a commercially important aroma chemical with a pleasant and complex fragrance. While the specific historical details of its discovery are not widely reported, its chemical properties, synthesis, and isolation methods are well-understood within the scientific community. This technical guide provides a consolidated resource for researchers and professionals working with this valuable monoterpene ester. Further research to uncover the historical origins of its discovery and to publish high-resolution, fully assigned NMR spectra would be beneficial to the scientific community.

References

- 1. community.wvu.edu [community.wvu.edu]

- 2. 3.isolation and separation of terenoids | PPTX [slideshare.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. sciencemadness.org [sciencemadness.org]

- 5. scent.vn [scent.vn]

- 6. researchgate.net [researchgate.net]

- 7. Myrcenylacetate | C12H20O2 | CID 14235 - PubChem [pubchem.ncbi.nlm.nih.gov]

Toxicological Profile of Myrcenyl Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myrcenyl acetate (B1210297) is a naturally occurring monoterpene ester found in a variety of essential oils, including those from lavender, bergamot, and neroli. It is widely used as a fragrance ingredient in perfumes, cosmetics, and personal care products. This technical guide provides a comprehensive overview of the toxicological studies conducted on Myrcenyl acetate, presenting key quantitative data, detailed experimental protocols, and relevant biological pathways to support safety and risk assessments.

Data Presentation: Quantitative Toxicology

The following tables summarize the available quantitative toxicological data for this compound.

Table 1: Acute Toxicity

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 6300 mg/kg | (Moreno, 1972h)[1][2] |

| LD50 | Rabbit | Dermal | > 5000 mg/kg | (Food and Cosmetics Toxicology, 1976)[1][2] |

Table 2: Skin Irritation & Sensitization

| Test | Species | Result | Classification | Reference |

| Skin Irritation | Human | No skin irritation (48h closed patch test) | Non-irritant | [3] |

| Skin Irritation | Rabbit | Skin irritation (24h) | Irritant | [3] |

| Skin Sensitization | Information not available | Not a concern for skin sensitization | Not a sensitizer (B1316253) | [1] |

| No Expected Sensitization Induction Level (NESIL) | - | 1000 µg/cm² (Read-across from menthadiene-7-methyl formate) | - | [4] |

Experimental Protocols

Detailed methodologies for key toxicological assessments are outlined below, based on internationally recognized guidelines.

Acute Oral Toxicity (OECD 401)

The acute oral toxicity of this compound was likely determined following a protocol similar to the now-deleted OECD Guideline 401.[5]

-

Dosage: The test substance was administered orally by gavage in graduated doses to several groups of animals, with one dose per group.[6]

-

Observation: Animals were observed for mortality, clinical signs of toxicity (e.g., tremors, convulsions, salivation, diarrhea, lethargy, sleep, and coma), and body weight changes over a 14-day period.[6]

-

Necropsy: All animals, including those that died during the study and survivors at the end of the observation period, underwent gross necropsy.[6]

-

Endpoint: The LD50, the dose estimated to cause mortality in 50% of the test animals, was calculated.

Acute Dermal Toxicity (OECD 402)

The acute dermal toxicity study would have followed a protocol similar to OECD Guideline 402.[7][8][9]

-

Dosage and Application: A single dose of the test substance was applied to a shaved area of the skin (at least 10% of the body surface area) and covered with a semi-occlusive dressing for 24 hours.[10]

-

Observation: The animals were observed for mortality and signs of systemic toxicity for 14 days.[10]

-

Endpoint: The dermal LD50 was determined.

Skin Irritation (OECD 404)

The skin irritation potential was likely assessed using a method similar to OECD Guideline 404.[2][11][12][13]

-

Test Animals: Albino rabbits are the preferred species.[12]

-

Application: A small amount (0.5 mL for liquids) of the test substance was applied to a small patch of shaved skin and covered with a gauze patch. The exposure duration is typically 4 hours.[2][12]

-

Observation: The skin was examined for signs of erythema (redness) and edema (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.[14]

-

Scoring: The reactions were scored, and the substance was classified based on the severity and reversibility of the skin reactions.[14]

Skin Sensitization: Guinea Pig Maximization Test (GPMT) (OECD 406)

The GPMT is a method to assess the potential of a substance to cause skin sensitization.[15][16][17]

-

Test Animals: Guinea pigs were used.[18]

-

Induction Phase:

-

Challenge Phase:

-

Day 21: A non-irritating concentration of the test substance was applied topically to a naive site on the flank.[19]

-

-

Observation and Scoring: The challenge sites were observed for signs of allergic contact dermatitis (erythema and edema) at 24 and 48 hours after patch removal. The incidence and severity of the skin reactions in the test group were compared to a control group. A substance is considered a sensitizer if a certain percentage of animals (e.g., at least 30%) show a positive response.[20]

Signaling Pathways and Experimental Workflows

Skin Sensitization Signaling Pathway

Chemical sensitizers are typically small, reactive molecules (haptens) that must first bind to skin proteins to be recognized by the immune system. This process initiates a complex signaling cascade within skin cells, particularly keratinocytes and dendritic cells (Langerhans cells), leading to an allergic inflammatory response upon subsequent exposure. A key pathway involved is the Keap1-Nrf2 antioxidant response element (ARE) pathway.

References

- 1. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 2. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 3. health.ec.europa.eu [health.ec.europa.eu]

- 4. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 5. Skin Sensitization Testing | PDF [slideshare.net]

- 6. scispace.com [scispace.com]

- 7. Myrcenylacetate | C12H20O2 | CID 14235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Ames Test to Detect Mutagenicity of 2-Alkylcyclobutanones: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. d-nb.info [d-nb.info]

- 10. Weight of Evidence Approach for Skin Sensitization Potency Categorization of Fragrance Ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ecetoc.org [ecetoc.org]

- 12. techniques-ingenieur.fr [techniques-ingenieur.fr]

- 13. Recent Advances of Natural Polyphenols Activators for Keap1-Nrf2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ohsu.elsevierpure.com [ohsu.elsevierpure.com]

- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 16. chemview.epa.gov [chemview.epa.gov]

- 17. The micronucleus test—most widely used in vivo genotoxicity test— - PMC [pmc.ncbi.nlm.nih.gov]

- 18. genedirex.com [genedirex.com]

- 19. mdpi.com [mdpi.com]

- 20. ec.europa.eu [ec.europa.eu]

Myrcenyl Acetate: A Technical Guide for Researchers

An In-depth Examination of Myrcenyl Acetate (B1210297), Focusing on its Physicochemical Properties, Synthesis, and Analytical Methodologies.

This technical guide provides a comprehensive overview of myrcenyl acetate, a naturally occurring ester. The information is curated for researchers, scientists, and drug development professionals, with a focus on its chemical identity, properties, synthesis, and analytical characterization.

Core Identifiers

This compound is chemically known as (2-methyl-6-methylideneoct-7-en-2-yl) acetate.[1] Its fundamental identifiers are crucial for regulatory and research purposes.

| Identifier | Value | Reference(s) |

| CAS Number | 1118-39-4 | [2][3] |

| Molecular Formula | C₁₂H₂₀O₂ | [2] |

| Molecular Weight | 196.29 g/mol |

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound is provided below. This data is essential for its handling, formulation, and analysis.

| Property | Value | Reference(s) |

| Appearance | Colorless liquid | [2] |

| Density | 0.902 - 0.913 g/mL at 20°C | [2] |

| Boiling Point | 256.00 to 257.00 °C at 760.00 mm Hg | |

| Flash Point | 82 °C | [2] |

| Refractive Index | 1.4560 - 1.4610 at 20°C | [2] |

| Solubility | Insoluble in water | [2] |

| Purity (Assay) | > 95% (GC) | [2] |

Synthesis Protocol

A patented method for the preparation of this compound involves the reaction of myrcene (B1677589) hydrohalide with a fatty acid salt.[4] The following provides a general overview of the experimental protocol derived from this method.

Reaction: The process involves reacting myrcene hydrohalide with an alkali salt of a fatty acid, such as sodium acetate.[4]

Catalyst: An addition compound of one mole of phosphorus trichloride (B1173362) and five moles of ammonia (B1221849) can be used as a catalyst.[4]

Procedure Outline:

-

Myrcene hydrohalide is combined with anhydrous sodium acetate.[4]

-

The mixture is heated, for instance, to 70-75°C.[4]

-

The reaction is agitated for a period of several hours.[4]

-

Post-reaction, the salts are dissolved in water.[4]

-

The aqueous layer is extracted with a solvent like hexane.[4]

-

The organic layers are combined and washed.[4]

-

The solvent is removed via distillation under reduced pressure to yield the crude ester product.[4]

-

The final product can be analyzed by Vapor Phase Chromatography (V.P.C.).[4]

Analytical Protocols: Gas Chromatography-Mass Spectrometry (GC-MS)

For the analysis of acetate esters like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique. The following outlines a general protocol that can be adapted for the qualitative and quantitative analysis of this compound.

1. Sample Preparation:

-

Standard Preparation: Prepare a primary stock solution of this compound (e.g., 1000 µg/mL) in a suitable solvent such as hexane. Create a series of working standards by serial dilution to generate a calibration curve (e.g., 1 µg/mL to 100 µg/mL).

-

Sample Preparation: Accurately weigh the sample and dilute it with the chosen solvent to ensure the concentration of this compound falls within the calibration range.

2. GC-MS Instrumentation and Conditions (Example):

-

Gas Chromatograph: Equipped with a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Injection Mode: Split or splitless, depending on the concentration.

-

Inlet Temperature: Typically 250°C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Oven Temperature Program: An initial temperature of 70°C, held for 2 minutes, followed by a ramp of 10°C/min to 280°C, with a final hold for 5 minutes. This program should be optimized based on the specific sample matrix and instrument.

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-400.

-

3. Data Analysis:

-

Peak Identification: The this compound peak is identified by its retention time and the fragmentation pattern in its mass spectrum, which is then compared to a reference library.

-

Quantification: A calibration curve is constructed by plotting the peak area of the this compound standards against their known concentrations. The concentration of this compound in the sample is then determined using the linear regression equation derived from this curve. A coefficient of determination (R²) greater than 0.995 is generally considered acceptable for the calibration curve.

Applications and Biological Relevance

Currently, the primary application of this compound is in the fragrance and flavor industry, where it is valued for its fresh, citrus, and floral aroma.[5][6] It is a component in perfumes, cosmetics, soaps, and detergents.[6]

As of the latest review, there is limited publicly available research on the specific biological activities, signaling pathway involvement, or direct applications of this compound in drug development. Further research is warranted to explore the potential pharmacological properties of this compound.

References

- 1. Myrcenylacetate | C12H20O2 | CID 14235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound IFF [ventos.com]

- 3. SID 134979621 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US3475484A - Process for the preparation of esters from myrcene hydrohalides - Google Patents [patents.google.com]

- 5. This compound, 1118-39-4 [thegoodscentscompany.com]

- 6. This compound – Fresh Citrus-woody Ester | Chemicalbull [chemicalbull.com]

Enantiomers of Myrcenyl Acetate: A Technical Guide for Researchers

Introduction

Myrcenyl acetate (B1210297), a monoterpene ester, is a widely utilized compound in the fragrance and flavor industry, prized for its fresh, clean aroma with citrus, floral, and lavender undertones.[1][2][3][4][5][6][7] While the racemic mixture is commonly used, the individual stereoisomers, (R)-(-)-myrcenyl acetate and (S)-(+)-myrcenyl acetate, present an area of significant interest for researchers in drug development and sensory science. The chirality of a molecule can dramatically influence its biological activity and olfactory perception. This technical guide provides a comprehensive overview of the available scientific information on the enantiomers of myrcenyl acetate, including their synthesis, separation, and known properties, while also highlighting areas where further research is needed.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of racemic this compound is provided in the table below. It is important to note that enantiomers share identical physical properties such as boiling point, density, and refractive index; they differ only in their interaction with plane-polarized light.[2]

| Property | Value |

| Molecular Formula | C₁₂H₂₀O₂ |

| Molecular Weight | 196.29 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 224 °C (estimated) |

| Density (20°C) | 0.902 - 0.913 g/mL[1] |

| Refractive Index (n_D²⁰) | 1.4560 - 1.4610[1] |

| Solubility | Insoluble in water; soluble in alcohol |

Synthesis and Enantioselective Separation

The synthesis of this compound is typically achieved through the esterification of myrcenol (B1195821) with acetic acid or its derivatives.[8] The preparation of enantiomerically pure this compound hinges on the availability of enantiopure myrcenol.

Logical Relationship for Enantiomer Synthesis

Caption: Synthesis of this compound enantiomers.

Experimental Protocols

1. Lipase-Catalyzed Kinetic Resolution of Myrcenol (Hypothetical)

While a specific protocol for myrcenol has not been found in the reviewed literature, a general methodology for the kinetic resolution of chiral alcohols using lipases can be adapted. This method relies on the enantioselective acylation of one enantiomer by the enzyme, allowing for the separation of the acylated product from the unreacted enantiomer.

-

Materials: Racemic myrcenol, lipase (B570770) (e.g., from Candida antarctica), acyl donor (e.g., vinyl acetate), organic solvent (e.g., hexane), buffer solution.

-

Procedure:

-

Dissolve racemic myrcenol in the organic solvent.

-

Add the lipase and the acyl donor to the solution.

-

Incubate the mixture under controlled temperature and agitation.

-

Monitor the reaction progress using chiral gas chromatography (GC) until approximately 50% conversion is reached.

-

Separate the resulting this compound enantiomer from the unreacted myrcenol enantiomer using column chromatography.

-

Hydrolyze the separated this compound enantiomer to obtain the corresponding pure myrcenol enantiomer.

-

2. Enantioselective Synthesis (Hypothetical)

An alternative approach involves the asymmetric synthesis of myrcenol, which would then be esterified to produce the corresponding enantiomer of this compound. This could potentially be achieved through methods such as asymmetric reduction of a suitable precursor ketone.

Chiral Analysis

Experimental Workflow for Chiral GC Analysis

Caption: Chiral GC analysis workflow.

Chiral Gas Chromatography (GC) is the primary analytical technique for separating and quantifying the enantiomers of this compound. The use of a chiral stationary phase, often based on cyclodextrin (B1172386) derivatives, allows for the differential interaction with each enantiomer, resulting in different retention times.

Experimental Protocol: Chiral Gas Chromatography

-

Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

-

Column: A capillary column with a chiral stationary phase (e.g., a β-cyclodextrin-based column).

-

Carrier Gas: Helium or hydrogen.

-

Temperature Program: An optimized temperature gradient is crucial for achieving good resolution. A typical starting point could be a low initial oven temperature followed by a gradual ramp to a higher final temperature.

-

Injection: A split or splitless injection of the sample dissolved in a suitable solvent (e.g., hexane).

-

Data Analysis: The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers in the chromatogram.

Properties of Individual Enantiomers

Olfactory Properties

The odor of racemic this compound is described as fresh, clean, citrus, metallic, pear, lavender, and floral.[6][7] It is well-established that enantiomers can have distinct odors. However, specific descriptions for the individual enantiomers of this compound have not been found.

Optical Rotation

The optical rotation of racemic this compound is 0°, as is expected for a 1:1 mixture of enantiomers.[1] The specific rotation values for the pure (R)-(-) and (S)-(+) enantiomers are not documented in the reviewed literature.

Biological Activity

While the biological activities of other chiral compounds are well-documented to be enantiomer-dependent, there is currently no specific information available on the differential biological or pharmacological effects of the enantiomers of this compound.

Future Research Directions

The lack of specific data on the individual enantiomers of this compound presents several opportunities for future research:

-

Enantioselective Synthesis and Separation: Development and optimization of efficient and scalable methods for the synthesis and separation of the individual enantiomers.

-

Sensory Analysis: Detailed olfactory evaluation of the pure enantiomers to determine their individual odor profiles and thresholds.

-

Pharmacological and Toxicological Studies: Investigation of the differential biological activities, including potential therapeutic effects and toxicity profiles, of each enantiomer.

This compound is a valuable fragrance ingredient with a complex and pleasant aroma. While the properties of the racemic mixture are well-characterized, there is a significant lack of information regarding the specific characteristics of its individual enantiomers, (R)-(-)-myrcenyl acetate and (S)-(+)-myrcenyl acetate. This technical guide has summarized the available information and highlighted the critical need for further research to elucidate the distinct olfactory and biological properties of these chiral molecules. Such research will undoubtedly contribute to a deeper understanding of structure-activity relationships in both sensory science and drug development.

References

- 1. This compound IFF [ventos.com]

- 2. This compound, 1118-39-4 [thegoodscentscompany.com]

- 3. Fragrance University [fragranceu.com]

- 4. scent.vn [scent.vn]

- 5. This compound – Fresh Citrus-woody Ester | Chemicalbull [chemicalbull.com]

- 6. iff.com [iff.com]

- 7. specialchem.com [specialchem.com]

- 8. prepchem.com [prepchem.com]

An In-depth Technical Guide to the Solubility of Myrcenyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Myrcenyl acetate (B1210297), a naturally occurring monoterpene ester, is a key component in the fragrance and flavor industries, valued for its fresh, citrusy, and floral aroma. Beyond its olfactory contributions, its physicochemical properties, particularly its solubility, are of critical importance for its application in various formulations, including pharmaceutical and cosmetic preparations. This technical guide provides a comprehensive overview of the solubility of myrcenyl acetate in a range of solvents, detailed experimental methodologies for solubility determination, and a logical workflow to guide experimental design.

Physicochemical Properties of this compound

A fundamental understanding of the physicochemical properties of this compound is essential for predicting its behavior in different solvent systems. As an ester of myrcenol, it possesses a significant non-polar terpene backbone combined with a more polar acetate group, influencing its solubility.

| Property | Value |

| Molecular Formula | C₁₂H₂₀O₂[1][2][3] |

| Molecular Weight | 196.29 g/mol [1][4] |

| Appearance | Clear mobile liquid[2][5] |

| Boiling Point | 224°C to 257.2°C at 760 mmHg[1][3][6] |

| Flash Point | 82°C to 90.61°C[1][3][5] |

| logP (Octanol/Water Partition Coefficient) | 3.24 to 3.6[1][3] |

| Water Solubility | Low (see table below)[1][3][7] |

The relatively high logP value confirms the lipophilic nature of this compound, suggesting a preference for non-polar environments.[1][3] This is consistent with the general principle of "like dissolves like," which predicts greater solubility in organic solvents than in polar solvents such as water.

Quantitative Solubility Data

The following table summarizes the quantitative solubility of this compound in various solvents at 25°C. This data is crucial for formulators and researchers in selecting appropriate solvent systems for product development, purification, and analytical testing.

| Solvent | Solubility (g/L) at 25°C[1] | Solvent Category |

| Water | 4.47 | Polar Protic |

| Ethanol | 1893.76 | Polar Protic |

| Methanol | 2205.0 | Polar Protic |

| Isopropanol | 1482.58 | Polar Protic |

| n-Propanol | 1372.16 | Polar Protic |

| n-Butanol | 1391.97 | Polar Protic |

| Isobutanol | 1100.19 | Polar Protic |

| sec-Butanol | 1373.3 | Polar Protic |

| tert-Butanol | 1785.48 | Polar Protic |

| n-Pentanol | 1010.26 | Polar Protic |

| Isopentanol | 1177.35 | Polar Protic |

| n-Hexanol | 1397.67 | Polar Protic |

| n-Heptanol | 427.94 | Polar Protic |

| n-Octanol | 515.83 | Polar Protic |

| Ethylene Glycol | 243.83 | Polar Protic |

| Propylene Glycol | 530.84 | Polar Protic |

| Formic Acid | 429.65 | Polar Protic |

| Acetic Acid | 1084.03 | Polar Protic |

| Propionic Acid | 823.4 | Polar Protic |

| Formamide | 349.65 | Polar Protic |

| Acetone | 1005.69 | Polar Aprotic |

| 2-Butanone (MEK) | 901.58 | Polar Aprotic |

| Cyclopentanone | 1051.09 | Polar Aprotic |

| Cyclohexanone | 1372.45 | Polar Aprotic |

| Methyl Isobutyl Ketone (MIBK) | 566.51 | Polar Aprotic |

| Ethyl Acetate | 978.46 | Polar Aprotic |

| Methyl Acetate | 798.9 | Polar Aprotic |

| n-Propyl Acetate | 493.8 | Polar Aprotic |

| Isopropyl Acetate | 682.62 | Polar Aprotic |

| n-Butyl Acetate | 657.44 | Polar Aprotic |

| Isobutyl Acetate | 372.26 | Polar Aprotic |

| n-Pentyl Acetate | 432.6 | Polar Aprotic |

| Ethyl Formate | 564.81 | Polar Aprotic |

| Acetonitrile | 641.25 | Polar Aprotic |

| Dimethylformamide (DMF) | 1392.68 | Polar Aprotic |

| Dimethylacetamide (DMAc) | 1596.42 | Polar Aprotic |

| Dimethyl Sulfoxide (DMSO) | 759.4 | Polar Aprotic |

| N-Methyl-2-pyrrolidone (NMP) | 1373.93 | Polar Aprotic |

| Tetrahydrofuran (THF) | 2283.11 | Polar Aprotic |

| 1,4-Dioxane | 1811.48 | Polar Aprotic |

| Diethyl Ether | 1333.52 | Polar Aprotic |

| Methyl tert-Butyl Ether (MTBE) | 1460.25 | Polar Aprotic |

| 2-Methoxyethanol | 1483.28 | Polar Aprotic |

| 2-Ethoxyethanol | 909.13 | Polar Aprotic |

| 2-Propoxyethanol | 1472.12 | Polar Aprotic |

| 2-Butoxyethanol | 563.03 | Polar Aprotic |

| Transcutol | 2682.28 | Polar Aprotic |

| Toluene | 559.07 | Non-polar |

| o-Xylene | 375.35 | Non-polar |

| m-Xylene | 448.21 | Non-polar |

| p-Xylene | 386.87 | Non-polar |

| Ethylbenzene | 331.94 | Non-polar |

| n-Hexane | 411.9 | Non-polar |

| Cyclohexane | 386.41 | Non-polar |

| n-Heptane | 161.8 | Non-polar |

| n-Octane | 57.89 | Non-polar |

| Dichloromethane | 1355.55 | Halogenated |

| Chloroform | 1918.46 | Halogenated |

| 1,2-Dichloroethane | 772.04 | Halogenated |

| Tetrachloromethane | 278.73 | Halogenated |

| Chlorobenzene | 525.65 | Halogenated |

| Dimethyl Carbonate | 263.72 | Carbonate |

As indicated, this compound is practically insoluble in water but shows high solubility in many common organic solvents, particularly alcohols and ethers.[1][5][7]

Experimental Protocol for Solubility Determination

While a specific, standardized protocol for this compound is not extensively published, a general and reliable method for determining the solubility of a liquid compound like this compound can be adapted from established laboratory procedures. The following protocol outlines a common approach.

Objective: To determine the concentration of this compound in a saturated solution of a given solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance

-

Volumetric flasks

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Gas chromatograph with a flame ionization detector (GC-FID) or a suitable spectrophotometer

-

Vials for sample preparation and analysis

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected solvent in a series of sealed vials. The exact amount should be more than what is expected to dissolve to ensure a saturated solution is formed.

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C).

-

Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solute:

-

After the equilibration period, allow the vials to stand undisturbed at the constant temperature to allow the undissolved this compound to settle.

-

To ensure complete separation of the excess solute, centrifuge the vials at a moderate speed.

-

-

Sample Collection and Dilution:

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed or temperature-equilibrated pipette to avoid precipitation.

-

Filter the collected supernatant through a syringe filter appropriate for the solvent into a pre-weighed volumetric flask.

-

Dilute the filtered saturated solution with the same solvent to a concentration suitable for the analytical method being used. Record the dilution factor.

-

-

Quantification:

-

Analyze the diluted samples using a calibrated analytical instrument. GC-FID is often suitable for volatile compounds like this compound.

-

Prepare a series of standard solutions of this compound in the same solvent with known concentrations.

-

Generate a calibration curve by plotting the analytical response (e.g., peak area in GC) against the concentration of the standard solutions.

-

Determine the concentration of this compound in the diluted sample by interpolating its analytical response on the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units, such as g/L or mg/mL.

-

Safety Precautions:

-

Handle this compound and all solvents in a well-ventilated area, preferably a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6][8]

-

Avoid contact with skin and eyes.[6]

-

Store this compound in a cool, dry, and well-ventilated place away from heat and ignition sources.[2][9]

Workflow for Solubility Determination

The following diagram illustrates a logical workflow for the experimental determination of this compound solubility.

References

- 1. scent.vn [scent.vn]

- 2. This compound IFF [ventos.com]

- 3. This compound|lookchem [lookchem.com]

- 4. Myrcenylacetate | C12H20O2 | CID 14235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ventos.com [ventos.com]

- 6. echemi.com [echemi.com]

- 7. This compound, 1118-39-4 [thegoodscentscompany.com]

- 8. chemicalbull.com [chemicalbull.com]

- 9. This compound – Fresh Citrus-woody Ester | Chemicalbull [chemicalbull.com]

The Degradation of Myrcenyl Acetate: A Technical Guide to Its Stability and Degradation Products

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myrcenyl acetate (B1210297), a naturally occurring monoterpene ester, is a significant component in the fragrance and flavor industries and is under investigation for various pharmaceutical applications. Understanding its stability and the profile of its degradation products is critical for ensuring the quality, safety, and efficacy of products in which it is a constituent. This technical guide provides a comprehensive overview of the degradation of myrcenyl acetate under various stress conditions, including hydrolysis, oxidation, and thermal decomposition. It details the primary degradation products, outlines experimental protocols for their analysis, and explores the potential biological implications of these compounds through known signaling pathways.

Introduction

This compound (C₁₂H₂₀O₂) is the acetate ester of myrcenol (B1195821), a naturally occurring tertiary terpene alcohol.[1][2] It is valued for its fresh, citrusy, and floral aroma.[3][4] Beyond its organoleptic properties, the parent compound, myrcene (B1677589), and other terpenes are known to possess a range of pharmacological activities, including analgesic, anti-inflammatory, and sedative effects.[5][6] As this compound is incorporated into a widening array of consumer and pharmaceutical products, a thorough understanding of its degradation chemistry is paramount.

Degradation of this compound can be initiated by several factors, including exposure to water, oxygen, light, and elevated temperatures. These processes can lead to the formation of various degradation products, which may alter the sensory profile, diminish the desired biological activity, or in some cases, introduce compounds with different toxicological or pharmacological profiles. This guide summarizes the current knowledge on the degradation pathways of this compound and provides the necessary technical information for researchers to conduct further stability and degradation studies.

Degradation Pathways and Products

The degradation of this compound can proceed through several mechanisms, primarily hydrolysis, oxidation, and thermal degradation. While specific comprehensive studies on this compound are limited, the degradation pathways can be inferred from the known chemistry of terpene esters and related molecules.

Hydrolysis

The ester linkage in this compound is susceptible to hydrolysis, particularly in the presence of acidic or basic conditions, or enzymatically. This process cleaves the ester bond, yielding myrcenol and acetic acid.

-

Myrcenol: A tertiary monoterpenoid alcohol, it is a fragrant compound found in lavender oil.[1][2]

-

Acetic Acid: A simple carboxylic acid, it is a fundamental building block in biochemistry and is generally recognized as safe in low concentrations.[7]

Table 1: Products of this compound Hydrolysis

| Stress Condition | Primary Degradation Products |

| Acidic/Basic Hydrolysis | Myrcenol, Acetic Acid |

Oxidation and Photodegradation

The double bonds in the myrcene moiety of this compound are susceptible to oxidation and photodegradation. Exposure to air (autoxidation) and light can lead to a complex mixture of oxygenated derivatives. Based on studies of myrcene and other terpenes, the following degradation products can be anticipated:

-

p-Cymene (B1678584): Aromatic monoterpene formed from the cyclization and dehydrogenation of the myrcene structure. It is a common degradation product of monoterpenes.

-

Acetone (B3395972) and Formaldehyde: Smaller, volatile organic compounds resulting from the oxidative cleavage of the double bonds in the myrcene backbone. The photo-oxidation of myrcene has been shown to produce acetone and formaldehyde.[8][9]

-